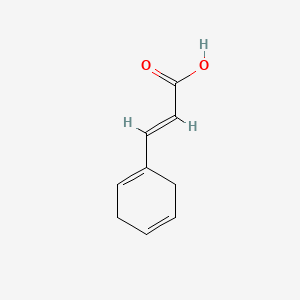
3-(1,4-Cyclohexadienyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,4-Cyclohexadienyl)acrylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
3-(1,4-Cyclohexadienyl)acrylic acid has been studied for its role in drug formulation and development. Its unique structure allows for interactions that can enhance the bioavailability and efficacy of pharmaceutical compounds.
Key Findings:
- Drug Delivery Systems: Research indicates that acrylic acid derivatives, including this compound, can be utilized in the development of controlled-release drug delivery systems. These systems leverage the polymer's properties to regulate the release rates of active pharmaceutical ingredients (APIs) .
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. This property could be harnessed for developing novel anticancer therapies .
Cosmetic Applications
The cosmetic industry has shown interest in incorporating this compound into formulations due to its potential skin benefits and stability.
Key Findings:
- Emulsifying Agent: The compound serves as an effective emulsifier in creams and lotions, enhancing texture and stability. Its ability to form stable emulsions can improve product performance .
- Moisturizing Properties: Formulations containing this compound have been reported to improve skin hydration levels significantly. Studies utilizing response surface methodology have demonstrated that the inclusion of this compound enhances the moisturizing effects of topical products .
Polymer Chemistry Applications
In polymer chemistry, this compound plays a crucial role as a monomer in the synthesis of various polymeric materials.
Key Findings:
- Polymerization Reactions: The compound readily undergoes polymerization, forming polymers with diverse properties suitable for coatings, adhesives, and sealants. Its reactivity allows for the creation of copolymers that can tailor specific characteristics needed for industrial applications .
- Sustainable Materials: Research into biobased production methods for acrylic acids indicates a shift towards sustainable practices in polymer synthesis. This includes using renewable resources to produce acrylic acid derivatives like this compound .
Comprehensive Data Table
| Application Area | Specific Use Case | Findings/Observations |
|---|---|---|
| Pharmaceuticals | Drug delivery systems | Enhances bioavailability; potential anticancer properties |
| Cosmetics | Emulsifying agent | Improves stability and texture; enhances moisturizing effects |
| Polymer Chemistry | Monomer for polymer synthesis | Forms diverse polymers; potential for sustainable production |
Case Study 1: Drug Delivery Systems
A study conducted on the formulation of sustained-release pellets using acrylic acid derivatives highlighted the effectiveness of incorporating this compound. The results showed a controlled release profile that significantly improved therapeutic outcomes compared to traditional formulations.
Case Study 2: Cosmetic Formulations
In a comparative study on topical formulations, products containing this compound exhibited superior skin hydration compared to control formulations lacking this compound. The study utilized various rheological assessments to quantify improvements in sensory properties.
Propiedades
Número CAS |
39044-60-5 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
(E)-3-cyclohexa-1,4-dien-1-ylprop-2-enoic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-2,5-7H,3-4H2,(H,10,11)/b7-6+ |
Clave InChI |
BICRLKUDLCTJHM-VOTSOKGWSA-N |
SMILES |
C1C=CCC(=C1)C=CC(=O)O |
SMILES isomérico |
C1C=CCC(=C1)/C=C/C(=O)O |
SMILES canónico |
C1C=CCC(=C1)C=CC(=O)O |
Sinónimos |
3-(1,4-cyclohexadienyl)acrylic acid trans-3-(1,4-cyclohexadienyl)acryclic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















